2-bromo-N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a chlorine atom, and a benzothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiophene Moiety: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate halogenated benzene compound.
Introduction of the Bromine Atom: The bromine atom can be introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Formation of the Benzamide Structure: The final step involves the coupling of the brominated benzothiophene derivative with a benzoyl chloride derivative under basic conditions to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form the corresponding thiol derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents like DMF or DMSO, and bases like potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.
Major Products Formed
Substitution Reactions: Substituted benzamides.
Oxidation Reactions: Sulfoxides and sulfones.
Reduction Reactions: Thiol derivatives.
Coupling Reactions: Biaryl derivatives.
Scientific Research Applications
2-bromo-N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[2-(5-bromo-1-benzothiophen-3-yl)ethyl]benzamide
- 2-iodo-N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]benzamide
- 2-fluoro-N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]benzamide
Uniqueness
2-bromo-N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]benzamide is unique due to the specific combination of bromine and chlorine atoms, which can influence its reactivity and biological activity. The presence of the benzothiophene moiety also contributes to its distinct properties, making it a valuable compound for various research applications.
Properties
CAS No. |
920537-49-1 |
---|---|
Molecular Formula |
C17H13BrClNOS |
Molecular Weight |
394.7 g/mol |
IUPAC Name |
2-bromo-N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C17H13BrClNOS/c18-15-4-2-1-3-13(15)17(21)20-8-7-11-10-22-16-6-5-12(19)9-14(11)16/h1-6,9-10H,7-8H2,(H,20,21) |
InChI Key |
UUBYREQFGWMMBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=CSC3=C2C=C(C=C3)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.